![molecular formula C4H9N5O B1375052 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine CAS No. 1421780-45-1](/img/structure/B1375052.png)
1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine
Overview
Description
The compound “1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine” is an organic compound containing a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The 2-methoxyethyl group attached to the tetrazole ring suggests that it’s an ether derivative .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the tetrazole ring and the ether group would be key structural features .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the tetrazole ring and the ether group . Tetrazoles are known to participate in various chemical reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the tetrazole ring and the ether group . For instance, the ether group might contribute to the compound’s solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
- Silver(I) complexes with tetrazole-containing compounds, including derivatives similar to 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine, demonstrate remarkable inhibitory activity against a broad panel of Gram-positive and Gram-negative bacteria and fungi (Andrejević et al., 2018).
Synthesis and Structural Analysis
- A facile synthesis method of 1-substituted 1H-1,2,3,4-tetrazole compounds has been developed, which might include derivatives of this compound. Some of these compounds showed strong phytocidal activity (Su et al., 2006).
- Schiff bases derived from 1,3,4-thiadiazole compounds, which are structurally related to this compound, have been synthesized and analyzed for their structural and antimicrobial properties (Gür et al., 2020).
Catalysis and Synthesis Methods
- Research has been conducted on the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles using various catalysts and conditions, providing insights into more efficient synthesis methods for compounds like this compound. For example, indium triflate-catalyzed synthesis under solvent-free conditions (Kundu et al., 2009), and the use of ionic liquids for synthesis (Potewar et al., 2007).
Application in Drug Design
- Tetrazole derivatives, including those similar to this compound, are significant in medicinal chemistry and drug design due to their bioisosterism to carboxylic acids and amides, as well as their metabolic stability and other beneficial physicochemical properties. This is explored in detail in studies like the one by Neochoritis et al. (2019), who reviewed the use of multicomponent reactions for the preparation of substituted tetrazole derivatives (Neochoritis et al., 2019).
Miscellaneous Applications
- Other research focuses on various aspects of tetrazole chemistry and its derivatives, offering a broader context to the potential applications of this compound in different scientific domains. For instance, the synthesis and characterization of metal ion complexes derived from tetrazole-triazole compounds and their anti-cancer activity (Ghani & Alabdali, 2022).
Mechanism of Action
properties
IUPAC Name |
1-(2-methoxyethyl)tetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQABMUWPUGHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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